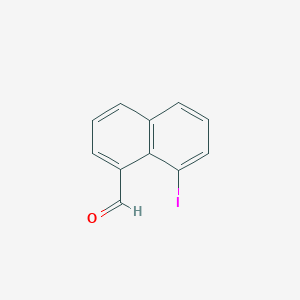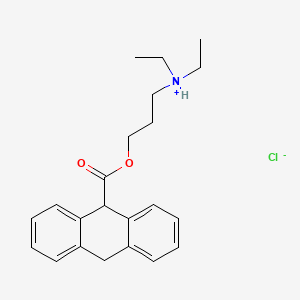
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride is a chemical compound with the molecular formula C22H28ClNO2 and a molecular weight of 373.916 g/mol . This compound is known for its unique structure, which includes a dihydroanthracene moiety linked to a propyl-diethylazanium group via a carbonyloxy linkage. It is primarily used in research and industrial applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-dihydroanthracene and 3-(diethylamino)propyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbonyloxy linkage.
Industrial Production: On an industrial scale, the compound can be synthesized using a continuous flow reactor to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The dihydroanthracene moiety can be oxidized to form anthracene derivatives.
Reduction: The compound can be reduced to form 9,10-dihydroanthracene derivatives.
Substitution: The propyl-diethylazanium group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride involves its interaction with specific molecular targets. The dihydroanthracene moiety can act as a hydrogen donor, participating in redox reactions. The propyl-diethylazanium group can interact with biological membranes, potentially disrupting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride can be compared with similar compounds such as:
9,10-Dihydroanthracene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Anthracene Derivatives: These compounds have similar aromatic structures and can undergo similar chemical reactions.
Propyl-diethylazanium Compounds: These compounds share the propyl-diethylazanium group and can undergo similar substitution reactions.
Propiedades
Número CAS |
66827-81-4 |
|---|---|
Fórmula molecular |
C22H28ClNO2 |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-3-23(4-2)14-9-15-25-22(24)21-19-12-7-5-10-17(19)16-18-11-6-8-13-20(18)21;/h5-8,10-13,21H,3-4,9,14-16H2,1-2H3;1H |
Clave InChI |
NODVCAUSFKGTJA-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCCOC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


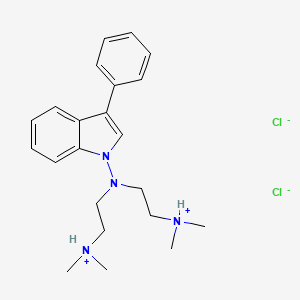


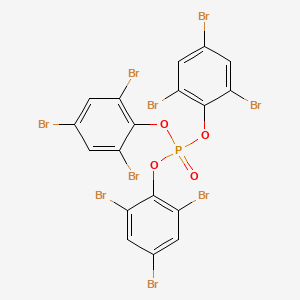
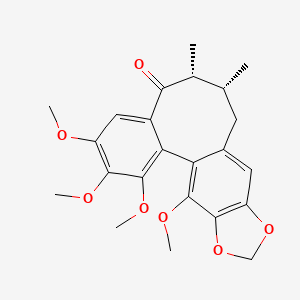

![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)
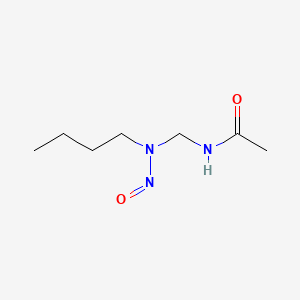
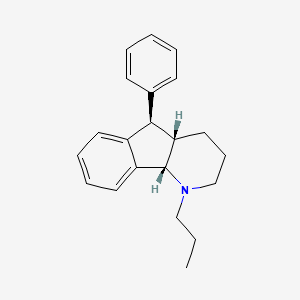
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
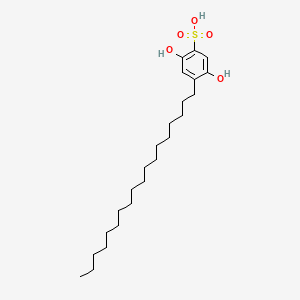

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
